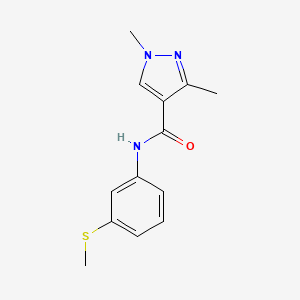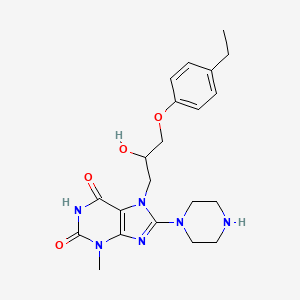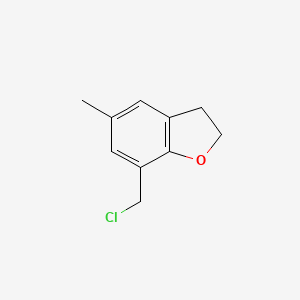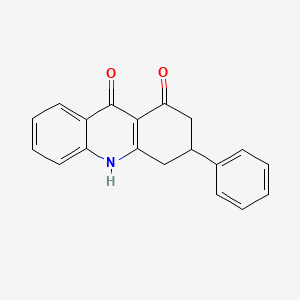
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione is a heterocyclic compound that belongs to the acridine family Acridines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
It is known that acridine derivatives, which include 3-phenyl-2,3,4,10-tetrahydroacridine-1,9-dione, have been researched as potential therapeutic agents for a wide range of disorders, including cancer, alzheimer’s disease, and bacterial and protozoal infections .
Mode of Action
Acridine derivatives are known to interact with dna through a process called intercalation . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine derivatives .
Biochemical Pathways
The intercalation of acridine derivatives into dna can disrupt various biological processes involving dna, potentially affecting multiple biochemical pathways .
Result of Action
The disruption of dna and related enzymes by acridine derivatives can lead to various cellular effects, potentially including cell death, which is a desired outcome in the treatment of diseases like cancer .
Biochemical Analysis
Biochemical Properties
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to intercalate into double-stranded DNA, which can affect the function of DNA and related enzymes . The intercalation process involves the insertion of the planar acridine ring between the base pairs of the DNA helix, leading to the unwinding of the helical structure . This interaction can inhibit the activity of DNA polymerases and topoisomerases, enzymes crucial for DNA replication and transcription .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to intercalate into DNA can lead to changes in gene expression by altering the accessibility of transcription factors to their target DNA sequences . Additionally, this compound can induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes involved in the apoptotic pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with DNA and various enzymes. The compound’s planar structure allows it to intercalate into DNA, disrupting the helical structure and inhibiting the activity of DNA polymerases and topoisomerases . This inhibition can lead to the accumulation of DNA damage and the activation of DNA repair pathways . Additionally, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can enhance cholinergic neurotransmission, which is beneficial in the treatment of Alzheimer’s disease .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, but it can undergo degradation in the presence of light and oxygen . Long-term exposure to the compound can lead to the accumulation of DNA damage and the activation of DNA repair pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cholinergic neurotransmission and improve cognitive function in animal models of Alzheimer’s disease . At high doses, this compound can induce toxicity and adverse effects, such as hepatotoxicity and neurotoxicity . These effects are likely due to the compound’s ability to intercalate into DNA and disrupt cellular processes .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of reactive metabolites . These metabolites can interact with cellular macromolecules, such as proteins and DNA, leading to the formation of adducts and the activation of DNA repair pathways . Additionally, this compound can affect metabolic flux by inhibiting key enzymes involved in cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be transported across cell membranes by organic cation transporters and distributed within tissues by binding to plasma proteins . The localization and accumulation of this compound within cells can influence its activity and function .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. The compound can be localized to the nucleus, where it intercalates into DNA and disrupts the helical structure . Additionally, this compound can be targeted to the mitochondria, where it disrupts the mitochondrial membrane potential and induces apoptosis . The subcellular localization of the compound is influenced by various targeting signals and post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzophenone with cyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.
Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acridine derivatives.
Scientific Research Applications
Biology: It has been investigated for its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound and its derivatives are being explored for their potential use in drug development, particularly for treating diseases such as cancer and Alzheimer’s disease.
Industry: Acridine derivatives, including this compound, are used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
2-Methyl-9-phenyl-1,2,3,4-tetrahydroacridine: Similar in structure but with a methyl group at the 2-position.
Ethyl-9-phenyl-1,2,3,4-tetrahydroacridine-2-carboxylate: Contains an ethyl ester group at the 2-position.
9-Amino-1,2,3,4-tetrahydroacridine: Known for its use in treating Alzheimer’s disease.
Uniqueness
3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
IUPAC Name |
3-phenyl-2,3,4,10-tetrahydroacridine-1,9-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2/c21-17-11-13(12-6-2-1-3-7-12)10-16-18(17)19(22)14-8-4-5-9-15(14)20-16/h1-9,13H,10-11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVJZPYLNGFQHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=C1NC3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
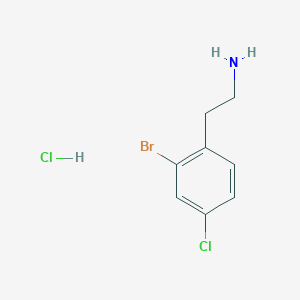
![Ethyl 2-[1,1'-biphenyl]-4-yl-1-indolizinecarboxylate](/img/structure/B2639881.png)
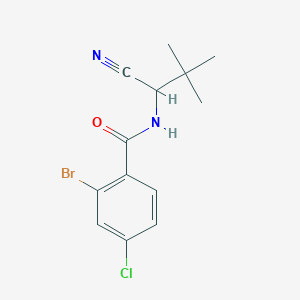
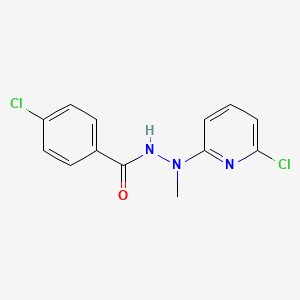
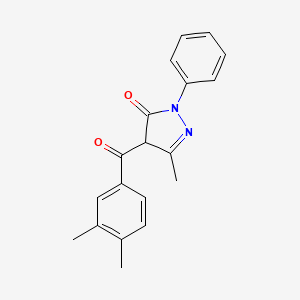
![7-(3,4-Dimethoxyphenyl)-2-(3,5-dimethoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2639890.png)
![2-chloro-N-(2-fluoro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)benzamide](/img/structure/B2639891.png)
![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(benzylsulfonyl)butanamide](/img/structure/B2639892.png)
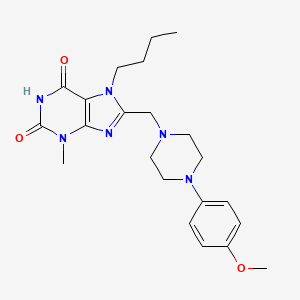
![N-(4-fluorophenyl)-2-(3-oxo-8-pyrrolidin-1-yl[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2639897.png)
